(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride
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Overview
Description
(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride is a synthetic organic compound that features a piperidinone core with an amino group and a methylimidazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the piperidinone core, followed by the introduction of the amino group and the methylimidazole substituent. Common reagents and conditions include:
Starting materials: Piperidinone derivatives, methylimidazole
Reagents: Aminating agents, protecting groups, deprotecting agents
Conditions: Controlled temperature, pH adjustments, inert atmosphere
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group
Reduction: Reduction of the imidazole ring
Substitution: Nucleophilic substitution at the amino group
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles like alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe for studying biological processes
Medicine: Potential therapeutic agent for treating diseases
Industry: Intermediate in the production of pharmaceuticals or agrochemicals
Mechanism of Action
The mechanism of action of (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one
- (5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrobromide
Uniqueness
(5S,6S)-5-Amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride is unique due to its specific substituents and stereochemistry, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(5S,6S)-5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-13-6-12-5-8(13)10-7(11)3-4-9(15)14(10)2;/h5-7,10H,3-4,11H2,1-2H3;1H/t7-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFUJYCPZZWLQN-YUWZRIFDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2C(CCC(=O)N2C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2[C@H](CCC(=O)N2C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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